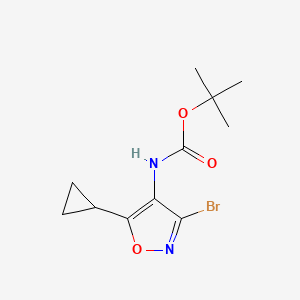

4-氯-N-(4-(二甲氨基)苯乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和生物活性

多项研究集中于苯磺酰胺衍生物的合成及其潜在生物活性的评估,包括抗癌、抗真菌和抗菌特性。例如,新型手性非手性 N-[1-(1,3,4-恶二唑-2-硫代)烷基]-4-甲基/氯/甲氧基苯磺酰胺被合成并筛选其抗 HIV 和抗真菌活性,在体外显示出有希望的结果 (Zareef 等人,2007)。此外,一系列新型 4-氯-N-(4,5-二氢-5-氧代-1-R2-1H-1,2,4-三唑-3-基)-5-甲基-2-(R1-甲硫代)苯磺酰胺衍生物被合成,具有潜在的抗癌活性,突出了磺酰胺衍生物在药物发现中的多功能性 (Sławiński 等人,2012)。

分子对接和理论研究

分子对接和理论研究已被用于了解磺酰胺衍生物与生物靶标的相互作用。一项关于磺胺药新席夫碱的研究展示了对乙酰胆碱酯酶和丁酰胆碱酯酶的酶抑制潜力,并通过分子对接研究来理解结合相互作用 (Kausar 等人,2019)。

化学性质和传感应用

磺酰胺化合物也因其化学性质和在传感中的应用而被探索。例如,一种比色和荧光化学传感探针被开发用于 Sn2+ 离子的选择性检测,证明了磺酰胺衍生物在环境监测和生物成像中的适用性 (Ravichandiran 等人,2020)。

作用机制

Target of Action

The primary target of the compound 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is carbonic anhydrase IX . Carbonic anhydrase IX is a protein that is overexpressed in many solid tumors . Therefore, the inhibition of carbonic anhydrase IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide interacts with its target, carbonic anhydrase IX, by inhibiting its activity . This inhibition leads to a decrease in tumor cell proliferation, as the overexpression of carbonic anhydrase IX is associated with uncontrolled cell proliferation .

Biochemical Pathways

The inhibition of carbonic anhydrase IX by 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . Tumor cells shift their metabolism to anaerobic glycolysis, leading to a significant modification in pH . By inhibiting carbonic anhydrase IX, this compound disrupts this pathway, affecting the downstream effects related to tumor growth and proliferation .

Pharmacokinetics

The compound’s solubility in acetonitrile and chloroform suggests that it may have good bioavailability .

Result of Action

The result of the action of 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is a significant decrease in tumor cell proliferation . This is due to the compound’s inhibitory effect on carbonic anhydrase IX, which is overexpressed in many solid tumors .

Action Environment

The action, efficacy, and stability of 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment, which is affected by the shift in metabolism to anaerobic glycolysis, can impact the compound’s efficacy

属性

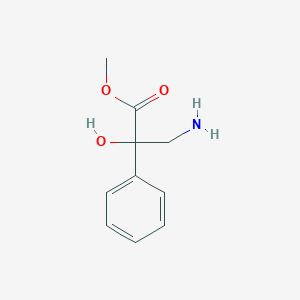

IUPAC Name |

4-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S/c1-19(2)15-7-3-13(4-8-15)11-12-18-22(20,21)16-9-5-14(17)6-10-16/h3-10,18H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOSLUOYOXCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)

![3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2635452.png)

![2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2635458.png)

![3,5-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2635461.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2635462.png)